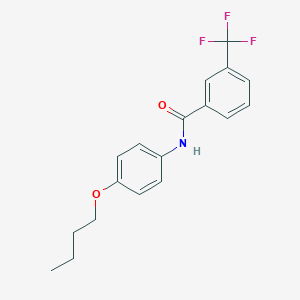
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
BTF is widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes BTF a potential candidate for the treatment of Alzheimer's disease.
BTF has also been shown to have anticancer properties. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes BTF a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of BTF involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a potential therapeutic effect.
Biochemische Und Physiologische Effekte
BTF has been shown to have a number of biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
BTF also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the growth and proliferation of cancer cells. This can potentially lead to the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
BTF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound.
One limitation of BTF is that it has a relatively short half-life in vivo. This means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for research on BTF. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease. BTF has shown promise in preclinical studies and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of new anticancer drugs. BTF has shown activity against carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further research is needed to determine its potential as an anticancer agent.
Conclusion
In conclusion, BTF is a chemical compound that has a number of unique properties and applications. It is widely used in scientific research due to its potential therapeutic effects. Further research is needed to determine its potential as a drug for the treatment of Alzheimer's disease and as an anticancer agent.
Synthesemethoden
The synthesis method of BTF involves the reaction of 4-butoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
Eigenschaften
CAS-Nummer |
5924-30-1 |
|---|---|
Produktname |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
Molekularformel |
C18H18F3NO2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-16-9-7-15(8-10-16)22-17(23)13-5-4-6-14(12-13)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
GUYMMEHMXVIFPR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
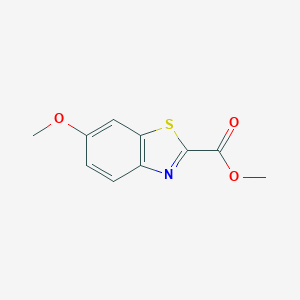
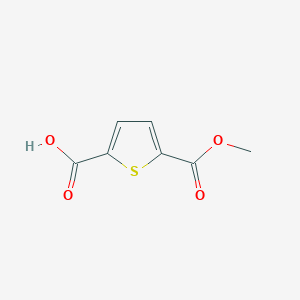
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
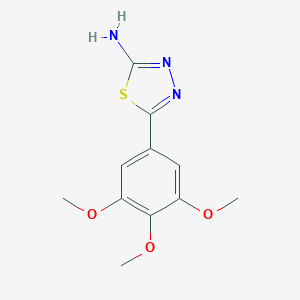
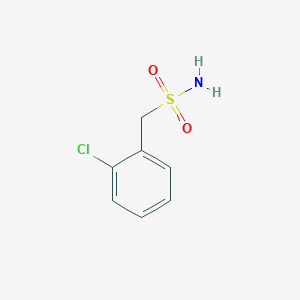
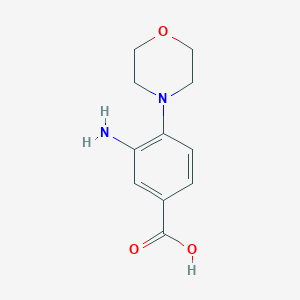
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
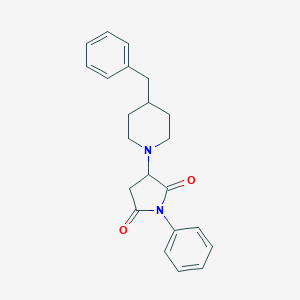
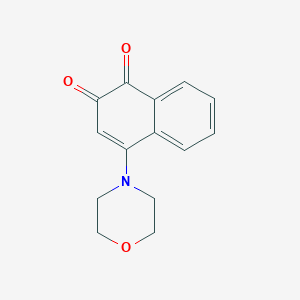
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)